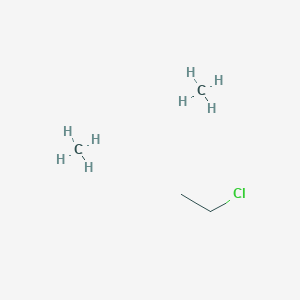

Chloroethane;methane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloroethane: and methane are two distinct chemical compoundsIt has the chemical formula CH₃CH₂Cl and was once widely used in producing tetraethyllead, a gasoline additive . Methane, on the other hand, is the simplest alkane with the chemical formula CH₄. It is a colorless, odorless gas that occurs abundantly in nature and is a potent greenhouse gas .

Métodos De Preparación

Chloroethane: can be synthesized through several methods:

Reaction of Ethanol and Hydrochloric Acid: This method involves reacting ethanol with hydrochloric acid in the presence of a catalyst such as zinc chloride at temperatures between 100-160°C.

Reaction of Ethylene and Hydrogen Chloride: Ethylene reacts with hydrogen chloride over an aluminum chloride catalyst at temperatures ranging from 130-250°C.

Methane: can be prepared in the laboratory by heating a mixture of anhydrous sodium acetate and soda-lime. This reaction involves decarboxylation, where sodium acetate is heated with soda-lime to produce methane gas .

Análisis De Reacciones Químicas

Chloroethane: undergoes several types of chemical reactions:

Nucleophilic Substitution: Chloroethane reacts with aqueous alkali to form ethanol.

Addition Reaction: Ethene reacts with hydrogen chloride to form chloroethane.

Methane: is relatively stable but can undergo combustion to form carbon dioxide and water. It can also participate in radical chain reactions, such as chlorination, where methane reacts with chlorine to form chloromethane and hydrogen chloride .

Aplicaciones Científicas De Investigación

Chloroethane: has various applications in scientific research:

Chemistry: Used as an alkylating agent in organic synthesis.

Medicine: Employed as a local anesthetic due to its cooling effect when sprayed on the skin.

Industry: Utilized in the production of ethylcellulose, a thickening agent and binder in paints and cosmetics.

Methane: is crucial in several fields:

Energy: Methane is a primary component of natural gas and is used as a fuel source.

Environmental Science: Research focuses on methane emissions and their impact on global warming.

Agriculture: Methane fermentation processes are used to produce biogas, which can be utilized as a renewable energy source.

Mecanismo De Acción

Chloroethane: acts as a local anesthetic by rapidly evaporating and cooling the skin, which numbs the area and reduces pain sensation . The cooling effect is due to the rapid absorption of heat during evaporation.

Methane: primarily acts as a fuel. When combusted, it reacts with oxygen to produce carbon dioxide and water, releasing energy in the process .

Comparación Con Compuestos Similares

Chloroethane: can be compared with other haloalkanes such as:

- 1,1-Dichloroethane

- 1,2-Dichloroethane

- Bromoethane

- Chloromethane

Methane: is similar to other alkanes like:

- Ethane

- Propane

- Butane

Chloroethane is unique due to its use as a local anesthetic and its role in producing ethylcellulose. Methane’s uniqueness lies in its abundance and significance as a fuel source and its impact on the environment as a greenhouse gas.

Propiedades

Fórmula molecular |

C4H13Cl |

|---|---|

Peso molecular |

96.60 g/mol |

Nombre IUPAC |

chloroethane;methane |

InChI |

InChI=1S/C2H5Cl.2CH4/c1-2-3;;/h2H2,1H3;2*1H4 |

Clave InChI |

LNQQDFUWVBKHQN-UHFFFAOYSA-N |

SMILES canónico |

C.C.CCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

![4-Nitro-2-[(2-(trifluoromethyl)benzoyl)amino]benzoic acid methyl ester](/img/structure/B13780446.png)

![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

![Methanone, [2-hydroxy-4-[(3-methylheptyl)oxy]phenyl]phenyl-](/img/structure/B13780501.png)